Duloxetine IMpurity 12

Description

Contextualization of Impurity Management in Active Pharmaceutical Ingredient (API) Manufacturing

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies to ensure the safety and efficacy of medicinal products. researchgate.netajptr.com An impurity is defined as any component present in a new drug substance that is not the desired chemical entity. jpionline.org These unwanted substances can originate from various sources, including starting materials, by-products of the manufacturing process, intermediates, degradation products, reagents, and solvents. ajptr.com

Regulatory frameworks, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, provide a structured approach to the management of these impurities. jpionline.orgbiotech-spain.com Specifically, the ICH Q3A guideline outlines thresholds for reporting, identifying, and qualifying impurities in new drug substances. europa.eufda.gov The process of impurity profiling—the identification, structural elucidation, and quantitative determination of impurities—is therefore a fundamental requirement throughout the lifecycle of a drug. researchgate.netijpsjournal.com This rigorous control strategy is essential because even trace amounts of impurities can potentially affect the quality, safety, and stability of the final pharmaceutical product. researchgate.netajptr.com

Significance of Comprehensive Impurity Profiling for Duloxetine (B1670986) Drug Substance

Duloxetine, a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, is a widely used medication for which stringent purity control is paramount. pharmacytimes.comresearchgate.net The synthesis of duloxetine is a multi-step process that can generate various process-related impurities. researchgate.net Furthermore, the drug substance can degrade under certain conditions, leading to the formation of degradation products. ijper.org

Recent attention on duloxetine has been particularly focused on nitrosamine (B1359907) impurities, such as N-nitroso-duloxetine (NDLX), which are classified as probable human carcinogens and have led to product recalls. pharmacytimes.comtga.gov.au Additionally, studies have shown that duloxetine can interact with enteric polymers in formulated products to form impurities like succinamide (B89737) and phthalamide (B166641) adducts. nih.govnih.gov

A comprehensive impurity profile, which characterizes all potential and actual impurities, is crucial for several reasons. It ensures that the manufacturing process is well-controlled and consistent. It also provides the necessary data to assess the safety of the drug substance, as the biological safety of an individual impurity must be established if it is present above a certain qualification threshold. kobia.kr For duloxetine, this involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to separate, detect, and quantify impurities. researchgate.netnih.gov

Research Scope and Objectives Pertaining to Duloxetine Impurity 12 Investigation

The objective of this article is to focus exclusively on a specific, non-pharmacopoeial impurity designated as "this compound." The scope is limited to presenting the available scientific data for this compound, including its chemical identity and properties. This investigation relies on information from chemical reference standard suppliers and the broader scientific literature concerning duloxetine and its related substances.

This article aims to:

Present the known chemical and physical properties of this compound based on available data.

Situate this impurity within the general framework of duloxetine's known impurity profile.

Highlight the role of reference standards in the analytical control of such impurities.

It is important to note that while the chemical structure of this compound is known, detailed public research on its specific formation pathways, isolation, and formal analytical validation within the duloxetine manufacturing process is not widely available. Therefore, this analysis is based on the existing data for the reference material.

Detailed Findings on this compound

Based on information from chemical and pharmaceutical reference standard suppliers, this compound has been identified and characterized.

Chemical Identity:

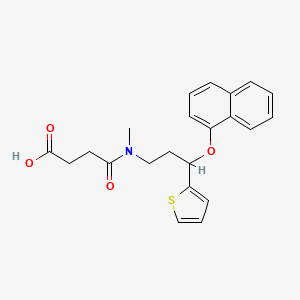

The compound designated as this compound is chemically known as (S)-3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide . pharmaffiliates.com It is recognized by the CAS Number 603959-56-4 . pharmaffiliates.com

Physicochemical Properties:

The fundamental properties of this impurity are summarized in the table below. This information is critical for its use as a reference standard in analytical laboratories for identification and quantification purposes.

| Property | Value | Source(s) |

| Chemical Name | (S)-3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide | pharmaffiliates.com |

| CAS Number | 603959-56-4 | pharmaffiliates.com |

| Molecular Formula | C₈H₁₁NO₂S | pharmaffiliates.com |

| Molecular Weight | 185.24 g/mol | pharmaffiliates.com |

This impurity is structurally related to intermediates in the synthesis of duloxetine, containing the core thiophene (B33073) ring and a modified side chain. The presence of a hydroxyl (-OH) group and an amide (-CONH-) functional group distinguishes it from the final duloxetine API. The availability of this compound as a "Custom Synthesis" product or reference standard from various suppliers underscores its relevance in the quality control of duloxetine. synzeal.comveeprho.commolsyns.com It enables pharmaceutical manufacturers to develop specific analytical methods to detect and quantify its presence, ensuring it is controlled within acceptable limits as per regulatory requirements.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23NO4S |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

4-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C22H23NO4S/c1-23(21(24)11-12-22(25)26)14-13-19(20-10-5-15-28-20)27-18-9-4-7-16-6-2-3-8-17(16)18/h2-10,15,19H,11-14H2,1H3,(H,25,26) |

InChI Key |

AJLVEKJDKWHFDD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)CCC(=O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Duloxetine Impurity 12 Formation

Investigation of Synthetic Process-Related Impurity Generation

The formation of impurities during the synthesis of an API is a complex process influenced by various factors, including the quality of starting materials, reaction conditions, and the presence of intermediates. google.com

By-product Formation from Starting Materials and Intermediates

Impurities in the final drug substance can often be traced back to the starting materials and intermediates used in the synthetic process. google.com In the case of Duloxetine (B1670986), unreacted starting materials or by-products from side reactions can lead to the formation of various impurities. google.comresearchgate.net For instance, the presence of 3-acetylthiophene (B72516) as an impurity in the 2-acetylthiophene (B1664040) starting material can lead to the formation of an isomeric impurity of duloxetine. google.com

During the multi-step synthesis of duloxetine, several intermediates are formed. Incomplete reactions or side reactions involving these intermediates can generate impurities. For example, during the amine deprotection steps, incomplete removal of protecting groups or reactions with certain agents can result in N-acetylated by-products. smolecule.com

Influence of Reaction Conditions on Impurity 12 Yield

The conditions under which a chemical reaction is carried out play a pivotal role in determining the yield and purity of the desired product. Factors such as temperature, pH, solvent, and the presence of catalysts can significantly influence the formation of impurities.

Studies have shown that the formation of certain duloxetine impurities is accelerated by heat and humidity. nih.gov For example, Duloxetine has been found to react with degradation products or residual free acids present in enteric polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP) to form succinamide (B89737) and phthalamide (B166641) impurities, respectively. nih.govscirp.org This reaction is exacerbated by elevated temperature and moisture levels. nih.gov

Furthermore, the choice of solvent can also impact impurity formation. An interesting case involves the artifactual formylation of the secondary amine of duloxetine by acetonitrile (B52724) in the presence of titanium dioxide, a common excipient. This reaction, catalyzed by sonication and/or light, is proposed to occur via a radical-initiated mechanism. researchgate.net

Table 1: Factors Influencing Impurity Formation During Duloxetine Synthesis

| Factor | Influence on Impurity Formation | Reference |

| Starting Material Purity | Contaminants in starting materials can lead to isomeric impurities. | google.com |

| Reaction Intermediates | Incomplete reactions of intermediates can form by-products. | researchgate.netsmolecule.com |

| Temperature and Humidity | Can accelerate the formation of certain impurities, especially in the presence of enteric polymers. | nih.gov |

| Excipients | Can react with the drug substance to form adducts. | nih.govscirp.orgresearchgate.net |

| Light and Sonication | Can catalyze artifactual impurity formation in the presence of certain solvents and excipients. | researchgate.net |

Degradation Pathway Analysis Leading to Impurity 12

Duloxetine, like many pharmaceutical compounds, is susceptible to degradation under various stress conditions, leading to the formation of impurities. Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions.

Hydrolytic Instability Mechanisms of Duloxetine

Hydrolysis is a major degradation pathway for many drugs, and duloxetine is no exception. ijper.org It has been shown to be labile to acidic, neutral, and alkaline hydrolysis. oup.comnih.gov

Under acidic conditions, duloxetine undergoes significant degradation. oup.comtandfonline.com Studies have shown that refluxing in 0.1 N HCl leads to almost complete degradation. oup.com Even under milder acidic conditions (0.01N HCl at 40°C), substantial degradation occurs. oup.com The primary site of hydrolytic cleavage is the ether linkage. ijper.org

In neutral and alkaline conditions, duloxetine is more stable compared to acidic conditions, but degradation still occurs, particularly at elevated temperatures. oup.com One study reported that after refluxing in 0.1 N NaOH for one hour, only a small percentage of degradation was observed; however, this increased significantly with prolonged reflux. oup.com Another study found significant degradation under alkaline hydrolytic stress. researchgate.net

Table 2: Summary of Duloxetine Degradation under Hydrolytic Conditions

| Condition | Observation | Reference |

| Acidic Hydrolysis (0.1 N HCl, reflux) | Almost complete degradation. | oup.com |

| Acidic Hydrolysis (0.01 N HCl, 40°C) | Significant degradation (41.35%). | oup.com |

| Neutral Hydrolysis (reflux) | Significant degradation (42.75% after 1 hour). | oup.com |

| Alkaline Hydrolysis (0.1 N NaOH, reflux) | 2.83% degradation after 1 hour, 97.40% after 8 hours. | oup.com |

Oxidative Degradation Kinetics and Products

The susceptibility of duloxetine to oxidative stress has been investigated, with some conflicting reports. Several studies have indicated that duloxetine is relatively stable to oxidation. oup.comnih.govtandfonline.comresearchgate.net For example, exposure to 30% hydrogen peroxide for 48 hours did not result in significant degradation. oup.com

However, other studies have reported that duloxetine is sensitive to oxidative degradation. researchgate.netderpharmachemica.com One report mentioned the formation of several degradation products upon exposure to 3% hydrogen peroxide at 90°C for one hour. derpharmachemica.com These discrepancies may be due to differences in experimental conditions such as the concentration of the oxidizing agent, temperature, and exposure time.

Photolytic Decomposition Pathways

The stability of duloxetine under photolytic stress has also been a subject of investigation. When in solid form, duloxetine appears to be stable to light. oup.com However, in solution, it shows considerable degradation upon exposure to light. oup.comresearchgate.net

Photodegradation experiments have shown the formation of multiple degradation products. tandfonline.comnih.gov One study identified nine transformation products formed upon UV irradiation. nih.gov It was also noted that the parent compound was completely degraded after 30 minutes of photodegradation. nih.gov The degradation pathway likely involves complex photochemical reactions leading to the cleavage and rearrangement of the duloxetine molecule.

Interaction with Excipients and Solvents Leading to Impurity 12

The formation of Duloxetine Impurity 12 is strongly linked to the interaction between duloxetine hydrochloride and specific pharmaceutical excipients, particularly enteric polymers. Studies have demonstrated that duloxetine reacts with degradation products or residual acids present in polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) and hydroxypropyl methylcellulose phthalate (HPMCP). nih.gov

This reaction leads to the formation of the corresponding succinamide (Impurity 12) and phthalamide impurities. nih.gov The rate of this impurity formation is accelerated by environmental factors such as heat and humidity. nih.gov The general recommendation in drug-excipient compatibility studies is to use a 1:1 ratio of the drug to the excipient to maximize the likelihood of detecting potential interactions. researchgate.net

The mechanism involves the cleavage of succinic or phthalic substituents from the polymer backbone. These cleaved entities, likely in the form of free acids or their corresponding anhydrides, become mobile within the formulation and react with the secondary amine group of the duloxetine molecule. nih.gov Minimizing this interaction can be achieved by creating a sufficient physical barrier between the drug layer and the enteric coating in the final dosage form. nih.gov

Table 2: Excipient Interactions Leading to Duloxetine Impurities

| Interacting Excipient | Resulting Impurity | Underlying Cause | Reference |

| Hydroxypropyl methylcellulose acetate succinate (HPMCAS) | Duloxetine Succinamide (Impurity 12) | Reaction with polymer degradation products/residual succinic acid | nih.gov |

| Hydroxypropyl methylcellulose phthalate (HPMCP) | Duloxetine Phthalamide | Reaction with polymer degradation products/residual phthalic acid | nih.gov |

Proposed Reaction Mechanisms for this compound Genesis

The genesis of this compound (duloxetine succinamide) is primarily attributed to a nucleophilic reaction between the duloxetine molecule and a succinate-containing reactant. nih.gov

The proposed mechanism involves two key steps:

Generation of the Reactive Species : In pharmaceutical formulations, particularly those with enteric coatings, succinic acid or succinic anhydride (B1165640) is generated. This occurs through the degradation of excipients like HPMCAS, where the succinyl substituents are cleaved from the cellulose (B213188) polymer backbone under the influence of heat and/or moisture. nih.gov

Nucleophilic Acyl Substitution : The secondary amine group (-NH) of the duloxetine molecule acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the succinic anhydride or the activated carboxyl group of succinic acid. This reaction results in the formation of a stable amide bond, yielding the N-acylated product, which is this compound. nih.gov

The reaction is essentially an acylation of duloxetine by a succinate moiety. The synthesis of this impurity for use as a reference standard is typically achieved by reacting duloxetine with succinic anhydride or succinyl chloride in the presence of a base. This synthetic route further confirms the proposed reaction mechanism occurring within the drug product under specific stress conditions.

Table 3: Compound Names

| Mentioned Name | Chemical Name |

| Duloxetine | (S)-N-methyl-3-(1-naphthalenyloxy)-3-(thiophen-2-yl)propan-1-amine |

| This compound | 4-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]-4-oxobutanoic acid |

| Duloxetine Succinamide | 4-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]-4-oxobutanoic acid |

| Succinic Acid | Butanedioic acid |

| Succinic Anhydride | Dihydrofuran-2,5-dione |

| Succinyl Chloride | Butanedioyl dichloride |

| Hydroxypropyl methylcellulose acetate succinate | HPMCAS |

| Hydroxypropyl methylcellulose phthalate | HPMCP |

| Duloxetine Phthalamide | 2-((3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)(methyl)carbamoyl)benzoic acid |

Advanced Methodologies for the Isolation and Preparative Synthesis of Duloxetine Impurity 12

Chromatographic Strategies for Analytical and Preparative Isolation

Chromatography is the cornerstone technique for the detection, quantification, and isolation of pharmaceutical impurities. chemass.si For Duloxetine (B1670986) Impurity 12, a combination of analytical and preparative high-performance liquid chromatography (HPLC) provides a robust framework for both routine analysis and the acquisition of pure material. chemass.sidaicelpharmastandards.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of Duloxetine and its related substances. daicelpharmastandards.com The development of a selective and stability-indicating HPLC method is the first step toward enriching and quantifying Duloxetine Impurity 12. researchgate.net These methods are designed to separate the impurity from the active pharmaceutical ingredient (API), other process impurities, and degradation products. omicsonline.org

Modern ultra-performance liquid chromatography (UPLC) systems offer significant advantages over traditional HPLC, including reduced analysis times and lower solvent consumption, while providing superior resolution. omicsonline.org A typical method for the separation of Duloxetine impurities involves a C18 or C8 stationary phase with gradient elution. researchgate.netresearchgate.net The mobile phase commonly consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netjustia.com UV detection is typically set at a wavelength where both the API and the impurity exhibit significant absorbance, often around 230 nm. omicsonline.org The goal is to achieve a baseline separation with a resolution of greater than 1.5 between all adjacent peaks, ensuring accurate quantification.

| Parameter | Typical Conditions | Source(s) |

| Chromatography System | HPLC / UPLC | researchgate.netomicsonline.org |

| Column | Symmetry C18 (250x4.6mm, 5µm), Shim-pack XR-ODS II (3.0x100mm, 2.2µm) | researchgate.netomicsonline.org |

| Mobile Phase A | Phosphate Buffer (e.g., KH2PO4), pH adjusted | researchgate.netjustia.com |

| Mobile Phase B | Acetonitrile / Methanol | researchgate.netjustia.com |

| Elution Mode | Gradient | researchgate.netomicsonline.org |

| Flow Rate | 0.9 - 1.0 mL/min | researchgate.netomicsonline.org |

| Detection Wavelength | 230 nm | omicsonline.org |

| Column Temperature | 40°C - 45°C | omicsonline.orgnih.gov |

This table represents a summary of typical conditions and is not exhaustive. Specific method parameters may vary.

Once an effective analytical HPLC method is established, it can be scaled up to preparative liquid chromatography to isolate sufficient quantities of this compound for use as a reference standard. chemass.si Preparative LC operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligrams to grams of a specific compound. chemass.si

The process begins with an impurity-enriched sample, which can be a mother liquor from the API crystallization process or a sample from a deliberately stressed stability study. chemass.si This enriched mixture is injected onto the preparative column, and fractions are collected as they elute. The fractions corresponding to the peak of this compound are pooled together. The solvent is then removed, typically through evaporation, to yield the isolated impurity. ijpsdronline.com The purity of the isolated material is then rigorously assessed using analytical HPLC and other spectroscopic techniques to confirm its identity and establish it as a reference standard suitable for quantitative analysis. daicelpharmastandards.comresearchgate.netgoogle.com

Controlled Laboratory-Scale Synthetic Routes for this compound

In cases where isolation from the API manufacturing process is not feasible or yields insufficient quantities, a direct, controlled laboratory synthesis of the impurity is required. synzeal.com The chemical structure of this compound, (S)-3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide, indicates that it is an amide derivative and a structural fragment related to the Duloxetine molecule. It is considered a process-related impurity, likely arising from a side reaction or as an intermediate in the synthesis of Duloxetine. u-tokyo.ac.jp

The synthesis would require careful optimization of reaction conditions—such as temperature, solvent, catalyst, and reaction time—to maximize the yield of the target impurity and minimize the formation of by-products. The reaction progress would be monitored using techniques like thin-layer chromatography (TLC) or HPLC. Upon completion, the crude product would be purified using methods such as column chromatography or recrystallization to achieve the high purity required for a reference standard. google.com

The final and most critical step in preparing a reference standard is the comprehensive assessment of its purity and the confirmation of its chemical structure. researchgate.net Regulatory guidelines require that reference standards be thoroughly characterized. synzeal.com

Purity Determination by HPLC: A validated, stability-indicating HPLC method is used to determine the purity of the synthesized sample. daicelpharmastandards.com The purity is typically expressed as a percentage area, and the method must be validated for several key parameters to ensure its accuracy and reliability. omicsonline.org

| Validation Parameter | Acceptance Criteria | Source(s) |

| Specificity | Baseline separation of all known impurities and degradation products. | |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | omicsonline.org |

| Accuracy | Recovery of 98–102% in spiked samples. | |

| Precision | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. | |

| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | nih.gov |

| Robustness | Method remains unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). |

This table outlines common validation parameters as per ICH guidelines.

Structural Confirmation: In addition to purity assessment, the chemical structure of the synthesized compound must be unequivocally confirmed. This is achieved using a combination of spectroscopic techniques:

Mass Spectrometry (MS): Confirms the molecular weight of the compound. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure, including the connectivity of atoms, which serves to confirm the identity of the synthesized material as this compound. daicelpharmastandards.comresearchgate.net

By combining these advanced isolation, synthesis, and characterization methodologies, a high-purity reference standard of this compound can be reliably prepared for its crucial role in pharmaceutical quality control.

Sophisticated Analytical Techniques for the Characterization and Quantification of Duloxetine Impurity 12

Chromatographic Separations and Detection Systems

Chromatographic techniques are fundamental in separating Duloxetine (B1670986) Impurity 12 from the active pharmaceutical ingredient (API) and other related substances. The complexity of the sample matrix, often containing structurally similar compounds, demands high-resolution separation methods.

Development of Robust HPLC and Ultra-High Performance Liquid Chromatography (UHPLC) Methods for Trace Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the cornerstones for the analysis of duloxetine and its impurities. scispace.com These techniques offer the necessary resolution and sensitivity for trace-level detection.

A typical reversed-phase HPLC method for quantifying Duloxetine Impurity 12 involves a C18 column. The mobile phase often consists of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724), delivered in a gradient elution mode. researchgate.net This allows for the effective separation of impurities with varying polarities. For instance, a method might use a mobile phase of 0.01 M KH2PO4 buffer (pH 4.0) mixed with tetrahydrofuran (B95107) and methanol (B129727), and another mobile phase of the same buffer with acetonitrile. scispace.comresearchgate.net The flow rate is typically maintained around 0.6 to 1.0 mL/min. scispace.comresearchgate.netresearchgate.net

UHPLC methods, utilizing columns with smaller particle sizes (e.g., 1.8 µm), offer significant advantages over traditional HPLC, including faster analysis times and improved resolution. scispace.com A UHPLC method might employ a short 50 mm C-18 column to achieve rapid and efficient separation. scispace.comresearchgate.net

Method validation is a critical aspect of developing these chromatographic methods. Key validation parameters include linearity, accuracy, precision, and robustness, ensuring the method is suitable for its intended purpose. researchgate.net For instance, a validated HPLC method for this compound demonstrated excellent linearity with a correlation coefficient (r²) greater than 0.999, accuracy within 98–102%, and precision with a relative standard deviation (RSD) of less than 2%.

The following table summarizes typical chromatographic conditions for the analysis of duloxetine impurities:

| Parameter | HPLC | UHPLC |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50 mm x 4.6 mm, 1.8 µm |

| Mobile Phase A | Phosphate buffer (pH 3.0-4.0), Acetonitrile, Methanol | 0.01 M KH2PO4 (pH 4.0), Tetrahydrofuran, Methanol |

| Mobile Phase B | Methanol, Acetonitrile | 0.01 M KH2PO4 (pH 4.0), Acetonitrile |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 0.6 mL/min |

| Detection | UV at 230 nm or 236 nm | UV at 236 nm |

Application of Specialized Detection Modes (e.g., PDA, ELSD, CAD)

While UV detection is commonly used, specialized detectors can provide additional information and enhanced sensitivity. researchgate.net

Photodiode Array (PDA) Detector: A PDA detector, often used in conjunction with HPLC, provides spectral information across a range of wavelengths. researchgate.net This is particularly useful for peak purity assessment and can help in the identification of co-eluting impurities. A selective and stability-indicating RP-HPLC method with a PDA detector has been developed for the purity determination of Duloxetine hydrochloride in the presence of ten process-related impurities. researchgate.net

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): For impurities that lack a significant UV chromophore, ELSD and CAD offer alternative detection mechanisms. These detectors are mass-based and provide a more uniform response for non-volatile analytes, making them suitable for the quantification of a wide range of impurities without the need for specific chromophores.

The choice of detector depends on the specific properties of this compound and the requirements of the analysis.

Chiral Separation Methodologies for Stereoisomeric Impurity 12 Assessment

Since duloxetine is a chiral molecule, the stereoisomeric purity is a critical quality attribute. nih.gov Chiral separation techniques are essential to quantify the unwanted enantiomer, which may be considered an impurity.

Several approaches have been developed for the chiral separation of duloxetine enantiomers. One common method involves the use of chiral stationary phases (CSPs) in HPLC. researchgate.net Amylose-based CSPs, such as Chiralpak AD-H, have proven effective in resolving duloxetine enantiomers. researchgate.netoup.com The mobile phase for such separations often consists of a mixture of n-hexane, ethanol, and an amine modifier like diethylamine, which enhances chromatographic efficiency and resolution. researchgate.netoup.com

Another technique employs chiral mobile phase additives. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used as a chiral selector in the mobile phase for the HPLC separation of duloxetine enantiomers on a standard C18 column. researchgate.net Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.govnih.gov Methods using (2-hydroxypropyl)-β-CD as a chiral selector in the background electrolyte have been reported for the enantioseparation of duloxetine. researchgate.net A CE-mass spectrometry (MS) method has been developed that can detect as low as 0.02% of the enantiomeric impurity. nih.gov

The table below outlines different chiral separation methods for duloxetine:

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Background Electrolyte |

| HPLC | Chiralpak AD-H (amylose-based CSP) | n-hexane:ethanol:diethyl amine (80:20:0.2, v/v/v) |

| HPLC | C18 column with SBE-β-CD in mobile phase | 10 mg/mL SBE-β-CD (pH 2.5) - methanol (73:27) |

| CE | (2-hydroxypropyl)-β-CD | Optimized background electrolyte containing HP-β-CD |

High-Resolution Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and confirmation of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D techniques: 1H, 13C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules, including pharmaceutical impurities. researchgate.netnih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. researchgate.netgoogle.com

For a comprehensive structural assignment of this compound, two-dimensional (2D) NMR experiments are often employed. asianpubs.org These include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) correlations, revealing which protons are coupled to each other. asianpubs.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C). asianpubs.org

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework. asianpubs.org

The structural elucidation of various duloxetine impurities has been successfully achieved using a combination of these NMR techniques. researchgate.netgoogle.comasianpubs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of an unknown compound. researchgate.net This information is critical for confirming the identity of this compound.

Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers can provide mass accuracy in the low parts-per-million (ppm) range. This level of accuracy allows for the confident determination of the molecular formula of the impurity. For instance, the characterization of process-related impurities of duloxetine has been performed using HRMS. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are also powerful techniques for both the identification and quantification of impurities, including nitrosamine (B1359907) impurities in duloxetine. researchgate.netasianpubs.orgresolvemass.ca

The combination of chromatographic separation with high-resolution spectroscopic and spectrometric detection provides a robust and comprehensive approach for the characterization and quantification of this compound, ensuring the quality and safety of duloxetine drug products.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping

Tandem mass spectrometry (MS/MS) is a powerful analytical technique essential for the structural elucidation of pharmaceutical impurities, including this compound. The process involves multiple stages of mass analysis, typically within a triple quadrupole or ion trap mass spectrometer, to establish a fragmentation pathway that serves as a structural fingerprint for the molecule. nih.govresearchgate.net The initial step involves the ionization of the impurity molecule, often using electrospray ionization (ESI), to form a protonated molecule, [M+H]⁺. This parent ion, or precursor ion, is then selected in the first mass analyzer (Q1). nih.gov

Once isolated, the precursor ion is subjected to collision-induced dissociation (CID) in a collision cell (q2), where it collides with an inert gas (such as argon or nitrogen). This process imparts energy to the ion, causing it to break apart into smaller, characteristic fragment ions, also known as product ions. These product ions are subsequently analyzed in a second mass analyzer (Q3) to generate a product ion spectrum. nih.gov The fragmentation pattern is highly specific to the molecule's structure. By analyzing the mass-to-charge ratios (m/z) of the product ions, analysts can deduce the structure of the impurity. researchgate.net This detailed mapping is crucial for confirming the identity of known impurities and for characterizing novel degradation products that may arise during synthesis or storage. researchgate.netresearchgate.net For instance, while the specific fragmentation of this compound would be unique, the principle follows that established for related compounds like the parent drug, where a precursor ion (e.g., m/z 298.3 for duloxetine) is fragmented to yield specific product ions (e.g., m/z 154.1). nih.govresearchgate.net

Integration of Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Impurity Profiling

The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective method for the comprehensive impurity profiling of active pharmaceutical ingredients (APIs) like duloxetine. resolvemass.caresearchgate.net This hyphenated technique leverages the separation power of liquid chromatography (LC) to resolve the parent drug from its various process-related and degradation impurities, including this compound, before their detection by the mass spectrometer. researchgate.netomicsonline.org The use of Ultra-Performance Liquid Chromatography (UPLC) can further enhance resolution and significantly reduce analysis time compared to conventional HPLC systems. omicsonline.orgomicsonline.org

LC-MS/MS methods, often operating in Multiple Reaction Monitoring (MRM) mode, are capable of detecting and quantifying impurities at trace levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. nih.govresolvemass.ca This high sensitivity is critical for controlling potentially genotoxic impurities, for which regulatory limits are exceptionally low. resolvemass.cadntb.gov.ua

Furthermore, the use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) adds another layer of analytical certainty. researchgate.net HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) analyzers, provide highly accurate mass measurements (typically with mass accuracy < 5 ppm). researchgate.net This capability allows for the determination of the elemental composition of an impurity, which is invaluable for identifying unknown compounds and definitively confirming the structure of known ones like this compound. researchgate.netresearchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters for Impurity Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Chromatographic Column | C18 or similar reversed-phase (e.g., 50 mm × 4.6 mm, 1.8 µm) scispace.com | Separates duloxetine from its impurities based on polarity. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄, pH 4.0) and an organic solvent (e.g., acetonitrile). scispace.com | Facilitates the elution and separation of compounds. |

| Flow Rate | 0.6 - 1.0 mL/min scispace.com | Controls the speed of the separation. |

| Ionization Source | Electrospray Ionization (ESI), positive mode d-nb.info | Generates charged ions from the eluted compounds for MS analysis. |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Mass Transition | Analyte-specific (e.g., for Duloxetine: m/z 298.3 → 154.1) nih.govresearchgate.net | Uniquely identifies and quantifies the target impurity. |

Infrared (IR) and Raman Spectroscopy for Functional Group Probing

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the functional groups within a molecule, providing a unique "molecular fingerprint." google.comaps.org These vibrational spectroscopy methods are applied in the structural analysis of this compound to confirm the presence of specific chemical bonds and functional groups predicted by its chemical structure. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. aps.org The resulting IR spectrum shows absorption bands corresponding to distinct vibrational modes, such as the stretching and bending of C-H, N-H, C=O, and C-S bonds. researchgate.netaps.org For example, analysis of duloxetine has identified characteristic peaks for N-H stretching and C-H stretching in the high-frequency region of the spectrum. aps.org

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). google.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. aps.org The combination of both IR and Raman spectra provides a more complete vibrational analysis for the unambiguous structural confirmation of impurities like this compound. aps.org

Table 2: Example of Vibrational Mode Assignments for Duloxetine-Related Structures

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| N-H Asymmetric/Symmetric Stretching | 3446 / 3369 | IR / Raman aps.org |

| C-H Aromatic/Aliphatic Stretching | 3200 - 3000 | IR / Raman aps.org |

| C=O Stretching | ~1700 | IR aps.org |

| Naphthalene/Thiophene (B33073) Ring Vibrations | 1500 - 750 | Raman google.com |

Analytical Method Validation Principles for this compound Quantification

The quantification of this compound in pharmaceutical substances and products requires the use of fully validated analytical methods to ensure reliable and accurate results. omicsonline.orgnih.gov Method validation is performed according to the stringent guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. researcher.liferesearchgate.net The validation process demonstrates that an analytical procedure is suitable for its intended purpose by assessing a range of performance characteristics. nih.govoup.com For an impurity quantification method, this involves establishing its specificity, sensitivity, linearity, accuracy, precision, and robustness. omicsonline.orgoup.com

Establishment of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. nih.gov The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. scispace.comoup.com The LOQ is the lowest concentration that can be determined with a defined level of accuracy and precision. scispace.comoup.com

These limits are typically established based on the signal-to-noise (S/N) ratio of the analytical response. According to ICH guidelines, an S/N ratio of 3:1 is generally considered acceptable for estimating the LOD, while a ratio of 10:1 is used for the LOQ. scispace.comoup.com For trace impurities like this compound, achieving low LOD and LOQ values is critical to ensure that the impurity can be controlled at or below its specified reporting threshold. resolvemass.ca For example, highly sensitive LC-MS/MS methods developed for related nitrosamine impurities in duloxetine have achieved LOQ values as low as 0.15 ppm. resolvemass.ca

Evaluation of Specificity, Selectivity, Linearity, Accuracy, and Precision

These five parameters are core components of analytical method validation for impurity quantification. nih.govresearcher.life

Specificity and Selectivity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. oup.com In chromatographic methods, this is typically demonstrated by achieving baseline separation between the impurity peak and other peaks, with a resolution of greater than 1.5 being a common target. omicsonline.orgomicsonline.org

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. oup.com It is evaluated by analyzing a series of standard solutions at different concentrations (typically 5-6 levels) spanning from the LOQ to approximately 150% of the specification limit. scispace.comoup.com The relationship is assessed using linear regression analysis, with a correlation coefficient (r²) of >0.99 or >0.999 being the standard acceptance criterion. omicsonline.orgomicsonline.org

Accuracy: Accuracy reflects the closeness of the test results to the true value. oup.com It is determined by spiking a sample matrix with known amounts of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery. scispace.com Typical acceptance criteria for recovery are within 98.0% to 102.0%. oup.com

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. oup.com It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision/Ruggedness): Assesses variations within the same laboratory, such as on different days or with different analysts or equipment. scispace.comnih.gov Precision is expressed as the Relative Standard Deviation (RSD), with an acceptance criterion typically set at less than 2% for the quantification of impurities at the specification level. oup.com

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Purpose | Typical ICH Acceptance Criterion |

|---|---|---|

| Specificity | To ensure the signal is from the analyte of interest only. | Resolution between adjacent peaks > 1.5. omicsonline.orgoup.com |

| Linearity | To confirm a proportional response to concentration. | Correlation Coefficient (r²) ≥ 0.99. omicsonline.orgresearcher.life |

| Accuracy | To measure the closeness of results to the true value. | Recovery between 98-102%. oup.com |

| Precision (Repeatability) | To measure variability with the same operator/instrument. | Relative Standard Deviation (RSD) ≤ 2%. oup.com |

Strategies for the Control and Mitigation of Duloxetine Impurity 12 in Pharmaceutical Manufacturing

Purification Techniques for Impurity Reduction

Even with optimized process chemistry, some level of impurity may persist. Therefore, robust purification techniques are essential to ensure the final API meets the stringent purity requirements set by regulatory authorities.

Crystallization is a powerful technique for purifying the final API. Duloxetine (B1670986) is typically isolated and purified as its hydrochloride salt. The process of crystallization relies on the differences in solubility between the desired compound and its impurities in a given solvent system.

However, due to the significant structural similarity between Duloxetine and its regioisomer, Duloxetine Impurity 12, purification by standard crystallization can be challenging. These isomers may have very similar solubilities and can sometimes co-crystallize. Therefore, optimization is key. This involves a systematic study of:

Solvent Systems: Screening a variety of single and mixed solvent systems to identify one that maximizes the solubility difference between Duloxetine HCl and the impurity's hydrochloride salt. Common solvents include isopropanol, ethanol, and acetone, often with the addition of an anti-solvent like hexane (B92381) or heptane (B126788) to induce precipitation.

Temperature Profiles: Carefully controlling the cooling rate during crystallization can influence crystal growth and purity. Slower cooling rates often lead to the formation of more ordered, purer crystals.

Seeding: Introducing seed crystals of high-purity Duloxetine HCl can promote the crystallization of the desired form and can sometimes help in excluding impurities from the crystal lattice.

Multiple recrystallization steps may be necessary to reduce this compound to the required level, though this can lead to a significant loss of yield.

When crystallization fails to provide the required level of purity, particularly for closely related isomers, preparative chromatography becomes a necessary, albeit more expensive, purification strategy. At the manufacturing scale, this is typically performed using multicolumn continuous chromatography or simulated moving bed (SMB) chromatography.

This technique offers a much higher resolving power than crystallization and is capable of separating compounds with very similar physical properties. The process involves:

Stationary Phase Selection: Choosing a suitable chromatographic packing material (e.g., a silica-based C18 or a chiral stationary phase if applicable, though not for this specific regioisomer separation).

Mobile Phase Optimization: Developing an optimal mobile phase composition that provides the best separation (resolution) between Duloxetine and this compound, while allowing for efficient recovery of the product.

Loading and Elution: Carefully controlling the amount of crude material loaded onto the column and the flow rate of the mobile phase to achieve a consistent and efficient separation.

While highly effective, large-scale chromatography involves significant investment in equipment and consumes large volumes of solvents, making it a less preferred option from a cost and environmental perspective. Its use is generally reserved for instances where impurity levels after crystallization remain above the acceptable threshold.

Stability-Indicating Methods for Monitoring Impurity 12 During Storage of API and Intermediates

The development and validation of stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. For duloxetine, such methods are crucial for monitoring the formation of potential impurities, including this compound, during the storage of the Active Pharmaceutical Ingredient (API) and its synthetic intermediates. These methods must be able to resolve the API from any process-related impurities and degradation products that might form under various environmental conditions over time.

Research has focused on developing robust chromatographic techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), capable of separating and quantifying duloxetine and its array of impurities. omicsonline.orgderpharmachemica.comsemanticscholar.org These methods are essential for routine quality control and for stability studies that establish the shelf-life of the drug substance and its intermediates. google.com

A key aspect of developing a stability-indicating method is subjecting the drug substance to forced degradation studies under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. derpharmachemica.comsemanticscholar.org These studies help identify likely degradation pathways and potential impurities that could arise during storage. For duloxetine, significant degradation has been observed under acidic, alkaline, aqueous hydrolytic, and photolytic conditions, while it generally remains stable under thermal and oxidative stress. derpharmachemica.comresearchgate.netingentaconnect.com One study specifically identified that degradation products designated as DP XII and DP XIII were formed under photoacidic stress conditions. researchgate.net The ability of an analytical method to separate these newly formed degradants from the parent drug is what qualifies it as "stability-indicating." derpharmachemica.com

Several studies have detailed specific, validated methods for this purpose. One UPLC method was developed to separate duloxetine hydrochloride from 12 different impurities, including potential, process-related, and degradation products, all within a short run time of 15 minutes. omicsonline.org This method demonstrated excellent performance and sensitivity, achieving a resolution greater than 1.3 for all 12 impurities. omicsonline.orgresearchgate.net The successful separation confirms the method's specificity and its suitability for monitoring the stability of duloxetine API. omicsonline.org

The following tables summarize typical chromatographic conditions and validation parameters from published research on stability-indicating methods for duloxetine and its impurities.

Detailed Research Findings

Table 1: Examples of Chromatographic Conditions for Duloxetine Impurity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Technique | UPLC | RP-HPLC | RP-HPLC |

| Column | Shim-pack XR-ODS II (3.0 × 100 mm, 2.2 µm) omicsonline.orgresearchgate.net | YMC Pack C8 (250 X 4.6 mm, 5µm) derpharmachemica.com | Symmetry C18 (250*4.6mm, 5µm) researchgate.net |

| Mobile Phase | Gradient elution using a buffer of orthophosphoric acid (pH 3.2) and an organic modifier. omicsonline.org | Gradient elution with Solvent A (0.01 M Sodium Dihydrogen Orthophosphate & 1-Heptane Sulfonic Acid Sodium Salt, pH 3.0) and Solvent B (Acetonitrile). derpharmachemica.com | Gradient elution with Mobile Phase A (buffer/methanol (B129727)/acetonitrile (B52724), 35:52:13 v/v/v) and Mobile Phase B (methanol/acetonitrile, 80:20 v/v). researchgate.net |

| Flow Rate | 0.9 mL/min omicsonline.orgresearchgate.net | 1.0 mL/min derpharmachemica.com | 1.0 mL/min researchgate.net |

| Detection | UV at 230 nm omicsonline.orgresearchgate.net | UV at 217 nm derpharmachemica.com | Photodiode Array (PDA) Detector researchgate.net |

| Column Temp. | 40°C omicsonline.orgresearchgate.net | Not Specified | Not Specified |

Table 2: Summary of Forced Degradation Studies for Duloxetine

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis | Significant degradation observed. | derpharmachemica.comingentaconnect.com |

| Base Hydrolysis | Stable. | derpharmachemica.comingentaconnect.com |

| Oxidative (Peroxide) | Degradation observed. | derpharmachemica.comingentaconnect.com |

| Thermal | Stable. | derpharmachemica.comresearchgate.net |

| Photolytic | Significant degradation observed. | researchgate.net |

| Photoacidic | Formation of Degradation Products XII and XIII noted. | researchgate.net |

The validation of these analytical methods is performed according to ICH guidelines to ensure they are fit for purpose. derpharmachemica.com Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Table 3: Typical Validation Parameters for Stability-Indicating Methods

| Parameter | Typical Acceptance Criteria / Finding | Reference |

|---|---|---|

| Specificity | The method is able to resolve the analyte from all potential impurities and degradation products. Peak purity tests confirm homogeneity. | semanticscholar.orgingentaconnect.com |

| Linearity (r²) | Correlation coefficient (r²) values are typically > 0.99 or ≥ 0.999 across the desired concentration range. | omicsonline.org |

| Accuracy | Recovery is generally expected to be within 98–102%. | |

| Precision (%RSD) | The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%. | |

| Resolution | The resolution between adjacent peaks should be ≥ 1.5, with values > 1.3 reported for the separation of 12 impurities. | omicsonline.org |

| Robustness | The method remains reliable with small, deliberate variations in parameters like mobile phase pH (±0.2), flow rate (±10%), and column temperature (±5°C). | ingentaconnect.com |

By employing these validated stability-indicating methods, manufacturers can effectively monitor and control the levels of this compound and other degradation products throughout the lifecycle of the API and its intermediates, ensuring the final product meets all quality and regulatory standards.

Regulatory Science and Quality Assurance Perspectives on Duloxetine Impurity 12

Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities (e.g., Q3A, Q3B, Q1A(R2))

The control of impurities in new drug substances and products is rigorously governed by the International Council for Harmonisation (ICH) guidelines, which are legally binding in regions like Europe. edqm.eu The primary documents for non-genotoxic impurities such as 1-Naphthol are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. ich.orgich.orgresearchgate.neteuropa.eueuropa.eu

These guidelines establish a systematic approach for the qualification and control of impurities based on defined thresholds. jpionline.org The principles mandate that impurities present above a certain level must be reported, identified, and qualified. ich.orgjpionline.org Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org For an impurity like 1-Naphthol, which is a known chemical and not a novel structural alert, its toxicological profile is evaluated against the proposed acceptance criteria. If the impurity level is within the established qualification threshold, its safety is considered assured under the guideline's framework.

ICH Q1A(R2), which outlines stability testing for new drug substances and products, is also relevant. Forced degradation studies, conducted under conditions of hydrolysis, oxidation, photolysis, and thermal stress, help to identify potential degradation products. triphasepharmasolutions.com These studies are crucial for establishing the impurity profile and ensuring that the analytical methods used for routine quality control are stability-indicating and capable of separating degradants from the API and other impurities.

The European Pharmacopoeia (Ph. Eur.) incorporates these ICH principles into its general monographs, such as 'Substances for pharmaceutical use' (2034) and general text 5.10, 'Control of impurities in substances for pharmaceutical use'. edqm.eudrugfuture.comscribd.combaidu1y.comscribd.com These chapters make the ICH Q3A thresholds legally binding and provide a framework for interpreting and applying impurity data, ensuring that any impurity profile is adequately controlled. edqm.eudrugfuture.com

Assessment of Potential for Genotoxicity and Mutagenicity of Duloxetine (B1670986) Impurity 12

A critical aspect of impurity qualification is the assessment of its potential to cause genetic mutations, which could lead to cancer. chemicalbook.comlabmanager.com For Duloxetine Impurity 12 (1-Naphthol), extensive genotoxicity and mutagenicity studies have been conducted.

The Scientific Committee on Consumer Products (SCCP) and other bodies have evaluated 1-Naphthol and concluded that, based on available data, it is not considered genotoxic. europa.euindustrialchemicals.gov.aueuropa.eu Multiple studies have shown that 1-Naphthol does not induce gene mutations in bacterial reverse mutation assays (Ames test) with Salmonella typhimurium, nor in mammalian cells like the mouse lymphoma L5178Y assay. europa.eu Furthermore, in vivo studies, including micronucleus tests in mice and rats, have returned negative results, indicating it does not cause chromosomal damage in bone marrow cells. europa.euindustrialchemicals.gov.au

The ICH M7 guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities. ich.orgeuropa.eutoxby.design A key component of this guideline is the use of computational, or in silico, toxicology assessments using (Quantitative) Structure-Activity Relationship ((Q)SAR) models. labmanager.comnih.gov This approach uses computer software to predict the mutagenic potential of a compound based on its chemical structure, comparing it to a database of known mutagens. lhasalimited.org

Under ICH M7, two complementary in silico methodologies are used for analysis: one expert rule-based and one statistical-based. lhasalimited.org An impurity that is positive in either model is considered to have a structural alert for mutagenicity.

However, an in silico prediction is only the first step. The guideline operates on a principle where biological test data supersedes computational predictions. fda.gov For an impurity like 1-Naphthol, which has been extensively tested in vitro and in vivo and found to be negative in the bacterial reverse mutation assay, it would be classified as a Class 5 impurity under ICH M7. europa.eufda.gov This classification applies to impurities with no structural alert for mutagenicity or impurities that have a structural alert but have been demonstrated to be non-mutagenic in experimental assays. fda.gov Therefore, despite any potential structural alerts a model might flag for a phenolic compound, the negative Ames test result for 1-Naphthol means it is not controlled as a mutagenic impurity.

The analytical approach for an impurity is dictated by its risk profile. For a standard, non-genotoxic impurity like 1-Naphthol, robust and validated methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are typically sufficient. sielc.complos.orgnih.gov These methods must be capable of accurately quantifying the impurity at or below the ICH Q3A/B reporting threshold. pharmagrowthhub.com A typical reversed-phase HPLC method for 1-Naphthol would use a C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution, with detection at an appropriate UV wavelength. plos.orgnih.gov

In contrast, the analytical approaches for potentially genotoxic impurities (PGIs), such as nitrosamines, are far more stringent due to their high carcinogenic potential. labmanager.com Regulatory bodies require control of these impurities at trace levels, often in the parts-per-billion (ppb) range, which is significantly lower than the percentage levels used for non-genotoxic impurities. labmanager.com Consequently, highly sensitive analytical techniques are required, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). labmanager.com This technology provides the necessary selectivity and sensitivity to detect and quantify these high-risk compounds at the low levels required to ensure patient safety.

Regulatory Limits and Acceptance Criteria for this compound

The acceptance criteria (regulatory limits) for an impurity in a drug substance are established based on the thresholds defined in the ICH Q3A/B guidelines. jpionline.orgbiotech-spain.com For a non-genotoxic impurity like 1-Naphthol, the limits are directly linked to the maximum daily dose (MDD) of the drug.

The acceptance criterion for an unidentified impurity is generally set at the identification threshold. For an identified impurity, the acceptance criterion is set at the qualification threshold. Any limit exceeding the qualification threshold would require a comprehensive toxicological data package to justify the higher level. Since 1-Naphthol is a well-characterized, non-mutagenic compound, its acceptance criterion in Duloxetine would typically be aligned with the ICH Q3A qualification threshold, provided no other specific toxicity concerns warrant a lower limit.

Analytical Reporting Thresholds and Qualification Thresholds for Impurities

The ICH Q3A and Q3B guidelines define three key thresholds for managing impurities: the Reporting Threshold, the Identification Threshold, and the Qualification Threshold. ich.orgjpionline.orgbiotech-spain.com These thresholds are determined by the MDD of the drug substance. pharmagrowthhub.com

Reporting Threshold: The level above which an impurity must be reported in regulatory documentation. It is 0.05% for drugs with an MDD of ≤ 2 g/day and 0.03% for those with an MDD > 2 g/day . pharmagrowthhub.com The analytical method's Limit of Quantitation (LOQ) must be at or below this threshold. pharmagrowthhub.com

Identification Threshold: The level above which the chemical structure of an impurity must be determined. jpionline.orgbiotech-spain.com

Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological data. ich.orgjpionline.orgbiotech-spain.com

The table below illustrates these thresholds based on the ICH Q3A(R2) guideline.

| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| TDI = Total Daily Intake | |||

| Data sourced from ICH Q3A(R2) Guideline. ich.org |

For Duloxetine, which has a typical MDD well below 2 g/day , the corresponding thresholds from the first row would apply to the control of this compound (1-Naphthol).

Computational and Theoretical Studies on Duloxetine Impurity 12

Molecular Modeling of Impurity 12 Formation Pathways

Molecular modeling serves as a powerful tool to investigate the potential chemical reactions that could lead to the formation of impurities. By simulating the interactions between molecules, researchers can predict likely reaction pathways, transition states, and energy barriers. This approach can identify the conditions under which an impurity like Duloxetine (B1670986) Impurity 12 might form during synthesis or degradation.

For instance, studies on duloxetine have shown that it can react with residual acids or polymer degradation products in formulations, leading to impurities like succinamide (B89737) and phthalamide (B166641). nih.gov The formation of these impurities is often accelerated by factors such as heat and humidity. nih.gov A similar modeling approach for Impurity 12 would involve:

Identifying Precursors: Determining the potential starting materials and reagents that could lead to the formation of (S)-3-hydroxy-N-methyl-3-(thiophen-2-yl)propanamide.

Mapping Reaction Coordinates: Using computational software to map the energetic landscape of the proposed reaction, identifying the most favorable pathway.

Environmental Factors: Simulating how variables like temperature, pH, and solvent affect the reaction kinetics and yield of the impurity.

These models provide crucial insights that can help chemists modify synthetic routes or formulation strategies to minimize the generation of unwanted byproducts.

Quantum Chemical Calculations for Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic structure of a molecule, which governs its reactivity and stability. asianpubs.org For Duloxetine Impurity 12, these calculations can predict various molecular properties that are critical for understanding its behavior.

DFT has been successfully applied to study the E/Z isomers of another duloxetine impurity, N-nitroso duloxetine, demonstrating its utility in this context. asianpubs.org Similar calculations for Impurity 12 would focus on parameters such as:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between them is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reaction.

Bond Dissociation Energies: Calculating the energy required to break specific bonds can help predict the stability of the molecule and identify its weakest points susceptible to degradation.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for intermolecular interactions and reactions. |

| Bond Lengths & Angles | Provides the optimized geometric structure of the molecule. |

In Silico Prediction of Spectroscopic Signatures of Impurity 12

Before an impurity can be controlled, it must be accurately identified. In silico (computational) methods can predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra. These predicted spectra can then be compared with experimental data to confirm the structure of an unknown impurity found during analysis. researchgate.net

The characterization of various process-related impurities of duloxetine hydrochloride has been performed by comparing experimental data from ¹H-NMR, ¹³C-NMR, IR, and Mass Spectroscopy with known structures. researchgate.net A similar in silico approach for Impurity 12 would involve:

NMR Chemical Shift Prediction: Using methods like GIAO (Gauge-Including Atomic Orbital), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These predictions, when correlated with experimental results, are invaluable for structural elucidation. dergipark.org.trnih.gov

Mass Spectrometry Fragmentation: Simulating the fragmentation patterns of the molecule in a mass spectrometer helps in interpreting experimental MS/MS data, confirming the molecular structure.

Infrared (IR) Spectra Simulation: Calculating the vibrational frequencies of the molecule allows for the prediction of its IR spectrum, which corresponds to its functional groups.

Table 2: In Silico Prediction of Spectroscopic Data

| Spectroscopic Technique | Predicted Data | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C), coupling constants | Structural confirmation and elucidation. |

| Mass Spectrometry (MS) | Molecular ion peak, fragmentation patterns | Molecular weight determination and structural analysis. |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups. |

Modeling of Degradation Kinetics and Mechanisms

Understanding how a substance degrades over time is essential for determining its stability and shelf-life. Kinetic modeling of degradation processes can predict the rate at which an impurity might form or degrade under various environmental conditions. researchgate.net

Forced degradation studies on duloxetine have shown it is susceptible to degradation under acidic and oxidative conditions. While specific kinetic models for the degradation of Impurity 12 are not available, the methodology would involve:

Developing a Kinetic Model: Based on experimental degradation data, a mathematical model (e.g., first-order, second-order kinetics) is developed to describe the rate of degradation. researchgate.net

Arrhenius Equation: This equation is often used to model the effect of temperature on the reaction rate, allowing for the prediction of stability at different storage temperatures.

Predictive Stability Studies: These models can simulate long-term stability based on accelerated stability data, reducing the time required for experimental studies.

Such models are crucial for establishing appropriate storage conditions and re-test periods for pharmaceutical substances.

Application of Chemometrics and Data Science in Impurity Profiling

Impurity profiling often involves analyzing complex datasets from analytical techniques like chromatography and spectroscopy. Chemometrics, a discipline that uses mathematical and statistical methods, is essential for extracting meaningful information from this data.

In the context of duloxetine, chemometric models such as Classical Least Squares (CLS), Partial Least-Squares (PLS), and Support Vector Regression (SVR) have been successfully developed to quantify duloxetine hydrochloride in the presence of its toxic impurity, 1-naphthol, using UV spectral data. bg.ac.rs These methods are powerful for resolving overlapping spectral signals and building robust quantitative models. bg.ac.rs

The application of these techniques in profiling impurities like Impurity 12 involves:

Pattern Recognition: Identifying correlations between process parameters and the formation of impurities.

Multivariate Calibration: Building models to accurately quantify multiple components in a mixture, even when their analytical signals overlap.

Data-Driven Process Optimization: Using the insights gained from data analysis to optimize manufacturing processes and minimize impurity formation.

Table 3: Comparison of Chemometric Models Used in Impurity Analysis

| Model | Description | Advantages |

|---|---|---|

| Classical Least Squares (CLS) | A simple multivariate model that requires the concentrations of all absorbing species in the calibration set to be known. | Simple and fast to implement. |

| Partial Least-Squares (PLS) | A regression method that relates two data matrices, X (e.g., spectra) and Y (e.g., concentrations), by projecting them to a new space. | Handles overlapping signals and correlated variables well. |

| Support Vector Regression (SVR) | A machine learning-based regression algorithm that finds a function that deviates from the target values by a value no greater than a specified margin. | Often provides better accuracy and generalization ability. bg.ac.rs |

Future Research Trajectories in Duloxetine Impurity 12 Analysis and Control

Development of Novel Ultra-Sensitive Detection Methods

The detection of impurities at trace and ultra-trace levels is paramount, especially for potentially genotoxic or pharmacologically active impurities. Research is focused on moving beyond conventional HPLC methods to more advanced and sensitive analytical platforms.

A primary focus is the development and validation of Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). researchgate.netnih.gov This combination offers significant advantages in terms of speed, resolution, and sensitivity. For instance, a fast and accurate LC-MS/MS analytical method was developed for the determination of N-nitroso-duloxetine (NDXT), a potent impurity, in duloxetine (B1670986) drug products. nih.gov This method demonstrated high specificity and accuracy in a concentration range of 0.075 to 3.75 ng/mL. nih.govacs.org The limit of detection (LOD) for NDXT was established at 0.02 ng/mL, showcasing the method's high sensitivity. nih.gov

These methods often employ advanced columns, such as the Hypersil Gold C18 and Luna Omega Polar C18, to achieve optimal separation of the impurity from the active pharmaceutical ingredient (API) and other related substances. nih.govnih.gov The use of electrospray ionization (ESI) in positive ion mode and Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification. nih.govacs.org

Future work will likely focus on further lowering detection limits into the picogram-per-milliliter (pg/mL) range, as has been achieved for controlling the enantiomeric purity of duloxetine, where detection limits of 12 pg/mL and 16 pg/mL were reported for the diastereomeric derivatives. nih.gov The development of such methods is crucial for a comprehensive risk assessment of impurities in both the API and the final drug products. acs.org

Table 1: Comparison of Ultra-Sensitive Detection Methods for Duloxetine and its Impurities

| Analytical Technique | Column Used | Mobile Phase Example | Achieved Sensitivity | Application |

|---|---|---|---|---|

| UPLC-MS/MS | Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) | Isocratic: 0.1% formic acid in acetonitrile (B52724) and 0.1% formic acid (75:25, v/v) | LLOQ: 5 ng/mL | Quantification in biological samples nih.gov |

| LC-MS/MS | Luna Omega Polar C18 | Gradient elution with methanol (B129727) and acetonitrile | LOD: 0.02 ng/mL; LOQ: 0.075 ng/mL | Determination of N-nitroso-duloxetine impurity nih.govacs.org |

| Reversed-Phase HPLC | C18 column | Acetonitrile and triethylammonium (B8662869) phosphate (B84403) buffer (9 mM, pH 4) | LOD: 12-16 pg/mL | Enantiomeric purity control nih.gov |

Application of Process Analytical Technology (PAT) for Real-time Impurity Monitoring

Process Analytical Technology (PAT) represents a paradigm shift in pharmaceutical manufacturing, moving from testing quality into finished products to building quality in by design. mt.com The U.S. FDA defines PAT as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. globalresearchonline.net The goal is to ensure final product quality through enhanced process understanding and control. globalresearchonline.netamericanpharmaceuticalreview.com

For impurity control, PAT enables the real-time or near-real-time monitoring of Critical Process Parameters (CPPs) that could lead to the formation of Duloxetine Impurity 12. sigmaaldrich.comnih.gov By integrating inline or online analytical tools, manufacturers can gain immediate insights into the reaction kinetics, side-product formation, and impurity profiles during the synthesis process. mt.comamericanpharmaceuticalreview.com

Common PAT tools include:

Spectroscopic Techniques: Near-infrared (NIR), Raman, and UV-vis spectroscopy can monitor the concentration of reactants, intermediates, and by-products in real time. americanpharmaceuticalreview.com

Chromatographic Analyzers: Online HPLC or UPLC systems can be integrated into the process stream to provide real-time separation and quantification of impurities.

Mass Spectrometry: Online mass spectrometry can be used to monitor solvent composition and detect the formation of trace-level impurities. americanpharmaceuticalreview.com

The implementation of PAT provides a continuous assurance of quality, reduces process variability, minimizes waste and rework, and can ultimately facilitate Real-Time Release Testing (RTRT). globalresearchonline.netnih.gov This approach ensures that the process remains within its design space, thereby consistently preventing the formation of impurities above the specified limits. sigmaaldrich.com

Development of Sustainable and Green Chemistry Approaches for Impurity Control

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. This extends to the control of impurities, where the focus is on designing synthetic routes and analytical methods that are more sustainable and environmentally benign.

Future research in this area for duloxetine synthesis will likely involve: